molecular formula C21H18FN5O2S B2875680 (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1324170-93-5

(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2875680
CAS No.: 1324170-93-5
M. Wt: 423.47
InChI Key: UEMZSOYRKDWHDT-UHFFFAOYSA-N
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Description

The chemical reagent (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a sophisticated hybrid molecule designed for medicinal chemistry and drug discovery research. It integrates three key pharmacophores: a 4-fluorobenzo[d]thiazole ring, a piperidine scaffold, and a 2-phenyl-2H-1,2,3-triazole group. This strategic combination is intended to facilitate interaction with multiple biological targets. The 4-fluorobenzo[d]thiazole moiety is a privileged structure in anticancer and anti-infective agent development. Benzothiazole derivatives have demonstrated significant potential in anticancer research, showing potent and selective inhibitory activity against specific cancer cell lines . The incorporation of a fluorine atom is a common strategy in lead optimization to modulate properties such as lipophilicity, metabolic stability, and membrane permeability. The 1,2,3-triazole ring, often introduced via "click chemistry," serves as a robust linker that can participate in hydrogen bonding and dipole-dipole interactions within biological targets. Its isostere nature to amide bonds, combined with superior metabolic stability, makes it a valuable component for constructing bioactive molecules. Furthermore, the piperidine ring acts as a versatile spacer and conformational constraint, potentially contributing to the molecule's overall pharmacokinetic profile. The primary research applications for this compound are as a key intermediate or a lead compound in the synthesis and screening of novel therapeutic agents. Its complex structure suggests potential for use in high-throughput screening campaigns against a variety of disease-related targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of targeted therapies for oncology and infectious diseases. This product is sold as a high-purity chemical entity for Research Use Only (RUO) . It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-16-7-4-8-18-19(16)24-21(30-18)29-15-9-11-26(12-10-15)20(28)17-13-23-27(25-17)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZSOYRKDWHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step synthetic pathways. The initial step often includes the formation of the benzothiazole derivative through cyclization reactions, followed by the fluorination at the appropriate position on the aromatic ring. This intermediate is then reacted with piperidine through an etherification reaction, forming a stable benzothiazole-piperidine compound.

The final step involves the introduction of the triazole ring via a cycloaddition reaction, often referred to as the "click" reaction. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, offering high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely focus on optimizing the aforementioned synthetic routes for large-scale manufacturing. Key factors would include reaction yields, the efficiency of purification steps, and the cost-effectiveness of the reagents and catalysts used.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: The compound's triazole and benzothiazole moieties are susceptible to oxidative conditions, forming respective oxides.

  • Reduction: The triazole ring can undergo reduction, altering its aromatic nature.

  • Substitution: The fluorine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or thiols in the presence of appropriate bases.

Major Products

  • Oxidation: Formation of triazole oxides and benzothiazole sulfones.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Substituted benzothiazole compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

This compound has found applications in various fields:

  • Chemistry: Used as a building block for more complex molecules in organic synthesis.

  • Biology: Studied for its interactions with biological macromolecules, such as proteins and DNA.

  • Medicine: Investigated for its potential as a pharmaceutical agent, particularly in areas such as anti-cancer, anti-inflammatory, and anti-viral therapies.

  • Industry: Employed in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is heavily dependent on its specific application:

  • Pharmaceuticals: It may act by inhibiting key enzymes or receptor sites, thus interfering with disease pathways at the molecular level. For example, binding to the active site of a kinase involved in cancer cell proliferation.

  • Biological Interaction: Its triazole and benzothiazole moieties can interact with DNA or proteins, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique architecture can be contextualized against analogs with shared motifs, such as benzothiazole, piperidine/piperazine, or triazole components. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Structural Features Biological Activity Physicochemical Properties Synthesis Method Reference
(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Fluorinated benzothiazole, piperidine-ether, triazole-phenyl methanone Inferred: Potential kinase inhibition or anticancer activity (based on analogs) Not reported; predicted high lipophilicity Likely Suzuki coupling or nucleophilic substitution
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Piperazine, trifluoromethylphenyl, thiophene Not reported; structural analog of CNS-targeting agents Crystallographically characterized Suzuki-Miyaura cross-coupling
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole, pyrazolone, allyl group Reported: Antioxidant and antimicrobial activity MP: 160–162°C; Mass: 367.1 (M++1) Condensation of hydrazines with carbonyl compounds
2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76) Fluorophenyl, benzothiazole, pyrazolopyrimidine Inferred: Kinase inhibition (e.g., BTK or JAK inhibitors) MP: 252–255°C; Mass: 531.3 (M++1) Pd-catalyzed cross-coupling
Thiazolidinone-azo derivatives (Compound 18) Benzothiazole, azo linkage, thiazolidinone Reported: Antimicrobial (MIC: 8–32 µg/mL), antioxidant (IC50: 12–45 µM) Not reported Stepwise diazo coupling and cyclization

Key Findings

Fluorine Substitution: The 4-fluorobenzo[d]thiazole moiety in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., Compound 18 in ). Fluorine’s electronegativity often improves pharmacokinetic profiles .

Triazole vs. Pyrazolone : The 2-phenyl-1,2,3-triazole group in the target compound offers greater metabolic resistance compared to pyrazolone derivatives (e.g., ), which are prone to hydrolysis.

Piperidine vs. Piperazine : The piperidine scaffold in the target compound may reduce off-target interactions compared to piperazine-containing analogs (e.g., Compound 21 in ), which often exhibit CNS penetration.

Bioactivity Trends : While the target compound’s bioactivity remains uncharacterized, structurally related benzothiazole-triazole hybrids (e.g., Example 76 in ) show promise in kinase inhibition, suggesting similar mechanisms for the target.

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